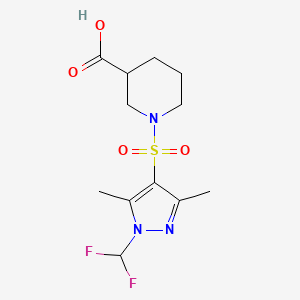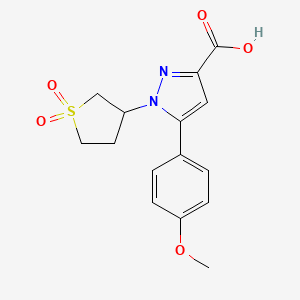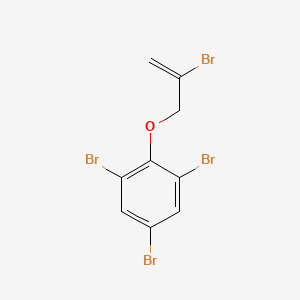
2-溴代烯丙基(2,4,6-三溴苯基)醚
描述
2-Bromoallyl(2,4,6-tribromophenyl) ether is a brominated compound that is related to a class of chemicals known as brominated flame retardants (BFRs). These compounds are widely used to reduce the flammability of materials. The specific compound is structurally related to other brominated compounds such as 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) and 2,2',4,4'-tetrabromodiphenyl ether, which have been studied for their thermal stability, decomposition mechanisms, and potential environmental impact .
Synthesis Analysis
The synthesis of brominated compounds like 2-Bromoallyl(2,4,6-tribromophenyl) ether can involve bromination reactions of precursor molecules. For instance, the synthesis of tetrabrominated 2-methoxydiphenyl ethers involves the bromination of 2-methoxydiphenyl ether to achieve a degree of bromination . Similarly, the introduction of bromine atoms into the phenyl ether structure can be achieved through various chemical reactions, potentially including the use of protecting groups that facilitate the generation of radicals necessary for the bromination process .
Molecular Structure Analysis
The molecular structure of brominated compounds is characterized by the presence of bromine atoms attached to the aromatic rings. These bromine atoms can significantly influence the physical and chemical properties of the molecule. For example, the dihedral angle of biphenyl ethers increases with bromine substitution, which can be studied using vibrational spectroscopy and density functional theory (DFT) calculations . The presence of bromine can also lead to steric effects that influence the vibrational modes of the molecule .
Chemical Reactions Analysis
Brominated flame retardants, including those structurally related to 2-Bromoallyl(2,4,6-tribromophenyl) ether, can undergo various chemical reactions, particularly under conditions of thermal decomposition. These reactions can lead to the formation of brominated diphenyl ethers and their derivatives. The thermal decomposition of BTBPE, for example, involves a 1,3-hydrogen shift and the fission of C-C bonds, leading to the formation of several brominated compounds . The reactivity of these compounds with radicals and their potential to form polybrominated dibenzo-p-dioxins (PBDD/Fs) is of particular interest in environmental studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds like 2-Bromoallyl(2,4,6-tribromophenyl) ether are influenced by the number and position of bromine atoms within the molecule. These properties include thermal stability, reactivity, and the potential for non-covalent intramolecular interactions such as halogen bonding . The introduction of bromine atoms can also enhance the material's flame retardant properties, as seen in the synthesis of fluorinated poly(aryl ether) with a bromophenyl pendant group, which exhibits excellent thermal and oxidative stability .
科学研究应用
大气浓度和阻燃性能
2-溴代烯丙基(2,4,6-三溴苯基)醚 (BATE) 特别用作阻燃剂。它与其他溴代阻燃剂(如 1,2-双(2,4,6-三溴苯氧基)乙烷 (TBE))具有相同的结构特征。研究表明它存在于五大湖周围的大气中,表明其环境持久性和潜在的城市影响。BATE 与类似化合物一起表现出显着的城市浓度,强调了它在城市环境中的使用 (Ma, Venier, & Hites, 2012).
光转化行为
BATE 在模拟阳光照射下发生光化学转化。这一特性对于了解其环境归宿至关重要。对 BATE 光化学行为的研究有助于理解这些化合物如何在自然环境中降解,从而影响其寿命和毒性 (Zhang, Chen, Xie, Li, & Zhou, 2016).
环境样品分析
在环境监测方面,BATE 可使用气相色谱-高分辨质谱 (GC-HRMS) 检测。这种分析方法是评估 BATE 和其他卤代阻燃剂在各种环境基质(如沉积物和废水流出物)中的存在和浓度的关键。此类分析对于了解这些化合物在环境中的分布和影响至关重要 (Kolic, Shen, Macpherson, Fayez, Gobran, Helm, Marvin, Arsenault, & Reiner, 2009).
潜在的内分泌干扰
BATE 已被确定为雄激素受体的拮抗剂,这意味着它是一种潜在的内分泌干扰物。这一特性对于评估 BATE 对野生动物和人类健康构成的风险至关重要,特别是在发育和生殖功能障碍方面。了解其与激素受体的相互作用对于全面评估其毒理学特征至关重要 (Asnake, Pradhan, Kharlyngdoh, Modig, & Olsson, 2015).
合成和表征
BATE 等化合物的合成和表征对于开发分析方法和了解其化学性质至关重要。这些研究有助于制定检测和定量分析方案,这对于监测环境污染和暴露评估至关重要 (von der Recke & Vetter, 2007).
作用机制
Target of Action
It is known that this compound is a flame retardant added to plastics to improve their fire resistance .
Mode of Action
As a flame retardant, it likely functions by releasing bromine atoms during combustion. These atoms can then interfere with the chemical reactions that occur during burning, effectively slowing or stopping the spread of the fire .
Biochemical Pathways
It is known that brominated flame retardants can have a broad range of biological effects, potentially disrupting various biochemical processes .
Result of Action
As a flame retardant, its primary effect is to reduce the flammability of the materials to which it is added .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-bromoallyl 2,4,6-tribromophenyl ether . For example, it resists photo-degradation in the environment, which means it can persist for long periods . Additionally, the efficiency of its debromination can be influenced by various factors, such as the presence of other substances .
属性
IUPAC Name |
1,3,5-tribromo-2-(2-bromoprop-2-enoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br4O/c1-5(10)4-14-9-7(12)2-6(11)3-8(9)13/h2-3H,1,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPZXGWCSHFKJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COC1=C(C=C(C=C1Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904130 | |
| Record name | 2-Bromoallyl 2,4,6-tribromophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99717-56-3 | |
| Record name | 2-Bromoallyl 2,4,6-tribromophenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99717-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoallyl 2,4,6-tribromophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 2-bromoallyl 2,4,6-tribromophenyl ether (BATE) and where is it found?
A1: BATE is a brominated flame retardant (BFR) that was frequently detected in the environment. While not directly used as a flame retardant itself, research suggests that BATE may be a breakdown product of other BFRs, like 2,3-dibromopropyl 2,4,6-tribromophenyl ether (DPTE), which was used as a flame retardant in the past [, ]. BATE has been found in environmental samples including seal blubber and brain tissue, alongside DPTE and allyl 2,4,6-tribromophenyl ether (ATE), another potential degradation product []. BATE has also been identified in the Great Lakes food web, indicating its presence in the aquatic environment [].
Q2: How persistent is BATE in the environment, and does it accumulate in organisms?
A2: While the research does not provide specific data on the persistence or degradation pathways of BATE, its presence in seal brain tissue raises concerns about its ability to cross the blood-brain barrier and potentially bioaccumulate []. Further research is needed to fully understand its environmental fate and potential for biomagnification.
Q3: How is BATE detected and analyzed in environmental and biological samples?
A3: BATE can be analyzed in environmental samples using gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) [, ]. This technique provides high sensitivity and selectivity, allowing for the identification and quantification of BATE even at trace levels in complex matrices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl azide](/img/structure/B3039069.png)
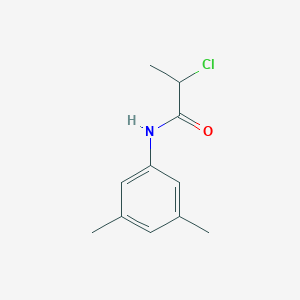
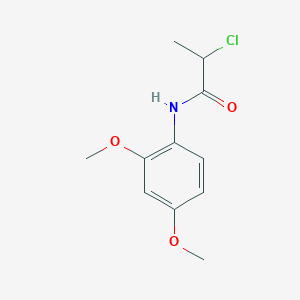
![Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate](/img/structure/B3039073.png)
![Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate](/img/structure/B3039074.png)
![2-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenesulfonamide](/img/structure/B3039076.png)
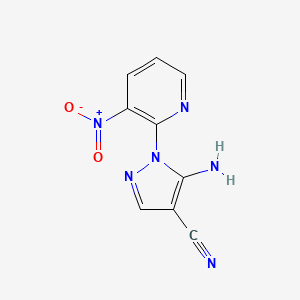
amine](/img/structure/B3039079.png)
![4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine](/img/structure/B3039081.png)
![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B3039082.png)
![3-[(4-Chlorobenzyl)sulfinyl]-1,2-propanediol](/img/structure/B3039085.png)
